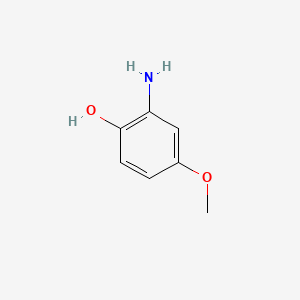

2-Amino-4-methoxyphenol

Overview

Description

2-Amino-4-methoxyphenol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-4-methoxyphenol, also known as 4-methoxy-2-aminophenol, is a phenolic compound with diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of 155.15 g/mol. It features a methoxy group (-OCH) and an amino group (-NH) attached to a benzene ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.15 g/mol |

| Log P (octanol-water) | 0.9 |

| Solubility | Soluble in water |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), Karpas299 (lymphoma).

- IC50 Values : The compound exhibited significant growth inhibition, particularly against HT29 cells with an IC50 value of approximately 2.01 µM .

Case Study: Colon Cancer

A study investigated the effects of 4-methoxyphenol sulfate, a metabolite related to this compound, on colon cancer models. Results indicated that it suppressed tumor growth in preclinical models of AOM-induced carcinogenesis, demonstrating the compound's potential role in cancer prevention .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays:

- Mechanism : It acts by disrupting bacterial cell membranes and inhibiting growth.

- Tested Microorganisms : Effective against both Gram-positive and Gram-negative bacteria.

In a study evaluating the antibacterial activity of related compounds, it was found that derivatives of methoxyphenols exhibited strong antimicrobial effects, suggesting that this compound may share similar properties .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound. The compound has been shown to scavenge free radicals effectively:

- Assays Used : DPPH and ABTS assays were employed to measure radical scavenging activity.

- Results : The compound demonstrated notable inhibition percentages in both assays, indicating strong antioxidant capabilities .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the cytotoxic properties of 2-amino-4-methoxyphenol against various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, surpassing the potency of established chemotherapeutics like Doxorubicin. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Clinical studies have evaluated its effectiveness in treating skin infections caused by various pathogens. Its application in topical formulations has been explored due to its ability to inhibit bacterial growth effectively .

Photophysical Properties

2.1 Fluorescent Sensors

this compound has been investigated for its potential use as a fluorescent sensor. Its photophysical properties allow it to act as a probe for monitoring photopolymerization processes. The compound exhibits solvent-dependent fluorescence, which can be tuned for specific applications in biological imaging and environmental monitoring .

2.2 Energy Transfer Systems

The compound's ability to undergo red and blue shifts in emission spectra makes it suitable for applications in energy transfer systems, such as solar energy conversion and light harvesting technologies. These properties are crucial for developing more efficient energy systems .

Corrosion Inhibition

3.1 Corrosion Inhibitor for Mild Steel

Research has indicated that derivatives of this compound can serve as effective corrosion inhibitors for mild steel in acidic environments. A study evaluated the inhibitory effects of a thiazole derivative of this compound in hydrochloric acid solutions, demonstrating significant protection against corrosion .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A clinical study assessed the cytotoxicity of this compound on several breast cancer cell lines. Results indicated that the compound induced significant apoptosis compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Corrosion Resistance

In another study, the efficacy of a thiazole derivative of this compound was tested on mild steel immersed in hydrochloric acid solutions. The results showed a marked decrease in corrosion rates compared to untreated samples, highlighting its practical application in industrial settings.

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-methoxyphenol, and how do reaction conditions influence yield and purity?

Basic Research Focus

this compound can be synthesized via nucleophilic substitution or reduction of nitro precursors. Key considerations include:

- Reduction of nitro groups : Use hydrogenation with palladium catalysts or sodium dithionite under acidic conditions.

- Methoxy group stability : Avoid strong acids to prevent demethylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

Basic Research Focus

- NMR :

- ¹H NMR : Aromatic protons at δ 6.5–7.0 ppm (meta/para substitution), amino group at δ 4.5–5.0 ppm (exchangeable).

- ¹³C NMR : Methoxy carbon at δ 55–60 ppm, phenolic oxygen effects on adjacent carbons.

- IR : Broad O–H stretch (~3300 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–O–C stretch (~1250 cm⁻¹).

- MS : Molecular ion [M+H]⁺ at m/z 154.1 and fragmentation patterns (e.g., loss of –OCH₃) .

Q. What advanced computational methods validate the electronic structure and reactivity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict:

- Electron density distribution : Amino and methoxy groups activate the aromatic ring for electrophilic substitution.

- Reactivity sites : Highest occupied molecular orbital (HOMO) localization on the amino group.

- Correlation energy : Use Colle-Salvetti-type functionals to refine kinetic energy density in electron correlation calculations .

Q. How do crystallographic tools (SHELX, ORTEP) resolve ambiguities in the solid-state structure of derivatives?

Advanced Research Focus

- SHELX : Refine crystal structures using direct methods (SHELXD) and least-squares optimization (SHELXL). Key parameters: R-factor (<5%), thermal displacement ellipsoids.

- ORTEP-3 : Visualize anisotropic displacement parameters to identify disorder or thermal motion artifacts.

- Data collection : High-resolution (<1.0 Å) X-ray diffraction ensures accurate bond-length/angle measurements .

Q. What safety protocols mitigate risks when handling this compound in laboratory settings?

Basic Research Focus

- PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks).

- Ventilation : Use fume hoods to avoid inhalation (target organ toxicity).

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

Advanced Research Focus

- Solvent effects : Simulate solvent-polarity impacts using COSMO-RS models.

- Dynamic effects : Account for tautomerism or hydrogen bonding via variable-temperature NMR.

- Cross-validation : Compare experimental IR frequencies with DFT-calculated vibrational modes .

Q. What biological assays assess the interaction of this compound with enzymes or metabolic pathways?

Advanced Research Focus

- Enzyme inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., cytochrome P450 isoforms).

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., oxidized quinones or glucuronide conjugates).

- Docking studies : AutoDock Vina predicts binding affinities to active sites (PDB structures) .

Q. How does substituent variation (e.g., –OCH₃ vs. –CH₃) alter the compound’s physicochemical properties?

Advanced Research Focus

- LogP : Methoxy groups increase hydrophilicity (logP ~1.2 vs. ~2.0 for methyl analogs).

- pKa : Amino group pKa shifts from ~4.5 (methoxy) to ~5.2 (methyl) due to electron-donating effects.

- UV-Vis : Methoxy substitution red-shifts absorption maxima (~280 nm → ~310 nm) .

Q. What strategies optimize HPLC separation of this compound from reaction byproducts?

Basic Research Focus

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Gradient elution (acetonitrile/0.1% TFA in water) at 1.0 mL/min.

- Detection : UV at 254 nm; retention time ~8.2 min .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Advanced Research Focus

- pH stability : Degrades rapidly at pH >9 (demethylation) or <2 (protonation-induced precipitation).

- Thermal stability : Decomposes above 150°C (TGA/DSC data).

- Light sensitivity : Store in amber vials to prevent photooxidation .

Preparation Methods

General Synthetic Routes

Nitration-Reduction Pathway

The predominant synthetic route for 2-Amino-4-methoxyphenol involves a two-step process starting with 4-methoxyphenol:

- Nitration of 4-methoxyphenol to yield 2-nitro-4-methoxyphenol

- Reduction of the nitro group to obtain the desired amino compound

This approach leverages the directing effects of the hydroxyl and methoxy groups to achieve regioselective nitration at the ortho position relative to the hydroxyl group. The subsequent reduction step converts the nitro group to an amino group while preserving the methoxy and hydroxyl functionalities.

Alternative Synthetic Approaches

While the nitration-reduction pathway represents the most common approach, several alternative routes have been documented:

- The reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol followed by selective methoxylation

- Direct amination of 4-methoxyphenol using specialized aminating agents

- Transformation of suitable benzene derivatives with appropriate functional group modifications

Detailed Synthesis Procedures

Nitration of 4-Methoxyphenol

The nitration of 4-methoxyphenol represents the critical first step in the conventional synthesis pathway. Based on research findings for related nitration reactions, the following procedure has been established:

Table 1: Reagents and Conditions for Nitration of 4-Methoxyphenol

| Reagent | Quantity (for 10g scale) | Function |

|---|---|---|

| 4-Methoxyphenol | 10.0 g (80.6 mmol) | Starting material |

| Concentrated H2SO4 | 15-20 mL | Reaction medium |

| Concentrated HNO3 (70%) | 5-7 mL | Nitrating agent |

| Reaction temperature | 0-5°C | Controls regioselectivity |

| Reaction time | 2-3 hours | Ensures complete conversion |

Detailed Procedure:

- Dissolve 4-methoxyphenol in concentrated sulfuric acid in a suitable reaction vessel equipped with a thermometer and efficient stirring.

- Cool the solution to 0-5°C using an ice bath.

- Prepare a nitrating mixture by carefully combining concentrated nitric acid with additional sulfuric acid at low temperature.

- Add the nitrating mixture dropwise to the cooled 4-methoxyphenol solution over 30-60 minutes, ensuring the temperature remains below 5°C.

- Continue stirring at 0-5°C for an additional 2-3 hours to complete the reaction.

- Pour the reaction mixture onto crushed ice with stirring.

- Collect the precipitated 2-nitro-4-methoxyphenol by filtration and wash thoroughly with cold water.

- Dry and recrystallize from an appropriate solvent such as aqueous ethanol or toluene.

Research on related nitration reactions indicates that 4-methoxyphenol reacts with nitrous acid in aqueous solution to yield 4-methoxy-2-nitrophenol, with the mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical.

Reduction of 2-Nitro-4-methoxyphenol

The reduction of the nitro group represents the second critical step in the synthesis. Multiple reduction methods have been developed, each with distinct advantages and considerations:

Iron/Hydrochloric Acid Reduction

Table 2: Reagents and Conditions for Fe/HCl Reduction

| Reagent | Quantity (for 5g scale) | Function |

|---|---|---|

| 2-Nitro-4-methoxyphenol | 5.0 g (29.6 mmol) | Starting material |

| Iron powder | 10-12 g | Reducing agent |

| Concentrated HCl | 10-15 mL | Proton source |

| Ethanol/Water (1:1) | 100 mL | Reaction medium |

| Temperature | Reflux (78-82°C) | Drives reaction completion |

| Reaction time | 2-3 hours | Ensures complete reduction |

Detailed Procedure:

- Place 2-nitro-4-methoxyphenol in a round-bottomed flask with ethanol and water.

- Add iron powder with efficient stirring.

- Carefully add concentrated hydrochloric acid dropwise.

- Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

- Cool and neutralize with sodium carbonate solution.

- Filter to remove iron residues and extract the product with ethyl acetate.

- Purify by appropriate methods.

Catalytic Hydrogenation

Table 3: Reagents and Conditions for Catalytic Hydrogenation

| Reagent | Quantity (for 5g scale) | Function |

|---|---|---|

| 2-Nitro-4-methoxyphenol | 5.0 g (29.6 mmol) | Starting material |

| 10% Pd/C | 0.5 g | Catalyst |

| Methanol or Ethanol | 100 mL | Solvent |

| H2 pressure | 2-3 atmospheres | Reducing agent |

| Temperature | 20-30°C | Optimal for selectivity |

| Reaction time | 4-8 hours | Until H2 uptake ceases |

Detailed Procedure:

- Dissolve 2-nitro-4-methoxyphenol in the solvent in a suitable hydrogenation vessel.

- Add the palladium catalyst and establish an inert atmosphere.

- Pressurize with hydrogen and stir until hydrogen uptake ceases.

- Filter the catalyst and evaporate the solvent.

- Purify the product as required.

Sodium Dithionite Reduction

Drawing from procedures used for similar nitro compounds:

Table 4: Reagents and Conditions for Sodium Dithionite Reduction

| Reagent | Quantity (for 5g scale) | Function |

|---|---|---|

| 2-Nitro-4-methoxyphenol | 5.0 g (29.6 mmol) | Starting material |

| Sodium dithionite | 20-25 g | Reducing agent |

| 10% NaOH solution | 50 mL | Reaction medium |

| Temperature | 20-30°C | Prevents decomposition |

| Reaction time | 2-3 hours | Ensures complete reduction |

Detailed Procedure:

- Dissolve 2-nitro-4-methoxyphenol in aqueous sodium hydroxide solution.

- Add sodium dithionite in portions while maintaining temperature below 30°C.

- Stir for 2-3 hours, then acidify to pH 5 with hydrochloric acid.

- Extract with ethyl acetate, dry, and evaporate.

- Purify as required.

Conversion to Hydrochloride Salt

For applications requiring the hydrochloride salt form:

Table 5: Reagents and Conditions for Salt Formation

| Reagent | Quantity (for 5g scale) | Function |

|---|---|---|

| This compound | 5.0 g (35.9 mmol) | Starting material |

| Concentrated HCl | 5-7 mL | Acid for salt formation |

| Ethanol or Isopropanol | 50 mL | Solvent |

| Diethyl ether | 100 mL | Precipitation agent |

| Temperature | 0-5°C | Controls reaction rate |

Detailed Procedure:

- Dissolve the free base in alcohol and cool with stirring.

- Add concentrated hydrochloric acid dropwise.

- Precipitate the salt with diethyl ether.

- Collect by filtration, wash with cold ether, and dry under vacuum.

Purification Methods

Several purification techniques have been developed for obtaining high-purity this compound:

Table 6: Comparison of Purification Methods

| Method | Solvent System | Advantages | Limitations | Typical Purity |

|---|---|---|---|---|

| Recrystallization | Ethanol/Water | Simple equipment, scalable | May not remove all impurities | 95-98% |

| Column Chromatography | DCM/MeOH (90:10) | High purity achievable | Labor-intensive, solvent consumption | >98% |

| pH-Based Separation | Acid/Base extraction | Effective for removing neutral impurities | Multiple steps required | 96-99% |

| Bulb-to-bulb Distillation | Vacuum conditions | High purity, removing volatile impurities | Equipment-intensive | >99% |

For bulb-to-bulb distillation, related procedures for similar compounds have achieved purities of 99.7% by GC and 99.3% by HPLC.

Reaction Conditions and Optimization

Temperature Effects on Selectivity and Yield

Temperature control is crucial throughout the synthesis process, particularly during nitration and reduction steps:

Table 7: Temperature Effects on Reaction Outcome

| Reaction Step | Temperature Range | Effect on Reaction | Optimization Strategy |

|---|---|---|---|

| Nitration | 0-5°C | Favors ortho-nitration | Maintain efficient cooling |

| Nitration | >10°C | Risk of multiple nitration | Avoid unless specifically desired |

| Fe/HCl Reduction | 90-100°C | Accelerates reduction | Monitor to prevent over-reduction |

| Catalytic Hydrogenation | 20-30°C | Selective reduction | Maintain appropriate H2 pressure |

| Sodium Dithionite Reduction | 20-30°C | Optimal selectivity | Prevent temperature excursions |

Research on analogous reactions indicates that the reduction of dinitrophenol compounds with hydrosulfide can be effectively performed at temperatures from 20-100°C, with temperature selection depending on desired reaction rate and selectivity considerations.

pH Considerations

The pH of the reaction medium significantly impacts both the synthesis and isolation of this compound:

Table 8: pH Effects on Reaction and Isolation

| Process Step | Optimal pH Range | Effect | Monitoring Method |

|---|---|---|---|

| Nitration | Strongly acidic | Activates nitrating agent | Not typically monitored |

| Reduction Workup | 7-8 | Neutralizes residual acid | pH meter or indicator |

| Product Isolation | 4.5-5.5 | Optimal precipitation | pH meter |

| Salt Formation | 1-2 | Ensures complete protonation | pH meter or indicator |

In the isolation of similar amino phenol compounds, adjusting the pH to 4.5-5.5 has been shown to optimize precipitation while minimizing impurities.

Comparative Analysis of Preparation Methods

Yield Comparison

The yield of this compound varies depending on the synthetic approach and reaction conditions:

Table 9: Yield Comparison of Different Reduction Methods

For comparison, the preparation of 4-methoxyphenol via oxidation of p-anisaldehyde achieved yields of 85.1% after purification, suggesting similar efficiency might be expected for related phenolic compounds.

Purity Analysis

The final purity of this compound depends significantly on the purification method employed:

Table 10: Analytical Results for Different Purification Methods

Scale-up Considerations

Industrial-Scale Production Challenges

Scaling up the synthesis of this compound presents several challenges:

Table 11: Scale-up Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Heat Management | Exothermic nitration reaction | Efficient cooling systems, controlled addition rates |

| Reduction Scale | Large quantities of reducing agents | Continuous addition systems, alternate reduction methods |

| Purification Efficiency | Product recovery on large scale | Continuous crystallization, optimized pH control |

| Waste Treatment | Acid and metal-containing waste | Recovery systems, treatment protocols |

Applications and Research Significance

This compound finds applications in various fields:

Table 13: Applications of this compound

The compound has been identified as a volatile constituent in the aroma concentrate of Tieguanyin teas, highlighting its significance in food chemistry research.

Properties

IUPAC Name |

2-amino-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUADYTFWZPZZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362896 | |

| Record name | 2-amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-76-3 | |

| Record name | 2-Amino-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.